Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid

Description

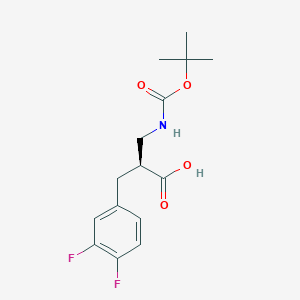

Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is a chiral compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a 3,4-difluorobenzyl substituent, and a propanoic acid backbone. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by preventing unwanted side reactions at the amino group. The 3,4-difluorobenzyl moiety introduces steric and electronic effects that may influence binding affinity or metabolic stability in pharmaceutical applications. This compound is likely utilized as an intermediate in drug discovery, given its structural similarity to bioactive molecules with fluorinated aromatic systems.

Properties

Molecular Formula |

C15H19F2NO4 |

|---|---|

Molecular Weight |

315.31 g/mol |

IUPAC Name |

(2S)-2-[(3,4-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |

InChI Key |

NOPDVOYKGCFAQR-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=CC(=C(C=C1)F)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

While specific literature on the exact 3,4-difluoro substituted compound is limited, analogous methods for the closely related Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid provide a reliable framework. The synthesis can be summarized as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3,4-difluorobenzyl bromide | Bromination of 3,4-difluorotoluene using N-bromosuccinimide (NBS) | Ensures reactive benzyl halide for alkylation |

| 2 | Alkylation of amino acid derivative | Reaction of 3,4-difluorobenzyl bromide with a protected amino acid (e.g., Boc-protected glycine or serine derivative) using base (e.g., NaH or K2CO3) in anhydrous ether or DMF | Controls stereochemistry and substitution |

| 3 | Boc protection (if not pre-installed) | Reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine | Protects amino group for further reactions |

| 4 | Purification | Chromatography or recrystallization | Ensures high purity and enantiomeric excess |

This synthetic route is supported by analogous preparations reported for fluorinated benzyl amino acids, where the difluoro substitution pattern influences reactivity and selectivity.

Industrial Scale Considerations

Industrial production typically scales up the laboratory synthesis with optimization for yield, safety, and cost-effectiveness. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and stereochemical purity. Key focuses include:

- Efficient bromination under controlled temperature.

- Minimizing racemization during alkylation.

- Use of greener solvents and reagents where possible.

- Streamlined purification techniques to reduce waste.

Reaction Mechanisms and Chemical Transformations

Alkylation Mechanism

The alkylation step involves nucleophilic substitution (S_N2) where the amino acid derivative’s nucleophilic site attacks the benzyl bromide electrophile. The presence of electron-withdrawing fluorine atoms on the benzyl ring can modulate the electrophilicity of the benzyl bromide, potentially affecting reaction rates and selectivity.

Protection and Deprotection

The Boc group is introduced to protect the amino functionality and can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) when necessary for further functionalization or biological assays.

Comparative Data Table of Related Compounds

| Compound Name | Molecular Formula | Key Features | Preparation Notes |

|---|---|---|---|

| Boc-(S)-3-amino-2-(3,4-difluorobenzyl)propanoic acid | C14H16F2NO4 | Boc-protected, (S)-stereochemistry, 3,4-difluorobenzyl substituent | Multi-step alkylation and Boc protection |

| Boc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid | C14H16F2NO4 | Similar fluorine substitution pattern, used as synthetic analog | Well-documented alkylation from 3,5-difluorobenzyl bromide |

| Boc-(S)-3-amino-2-(4-fluorobenzyl)propanoic acid | C14H17FNO4 | Single fluorine substitution, simpler synthesis | Alkylation with 4-fluorobenzyl bromide |

| Boc-(S)-3-amino-2-benzylpropanoic acid | C14H19NO4 | No fluorine substitution, baseline compound | Standard benzylation and Boc protection |

Research Discoveries and Applications

- The presence of fluorine atoms in the benzyl group enhances lipophilicity and metabolic stability, improving membrane permeability and biological activity.

- The Boc protecting group facilitates stepwise peptide synthesis by preventing undesired side reactions.

- Studies indicate that fluorinated benzyl amino acids like this compound exhibit improved binding affinity and selectivity toward enzyme active sites, making them valuable in medicinal chemistry.

- Surface plasmon resonance and fluorescence spectroscopy are commonly used to study binding kinetics of such compounds.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid) to yield the free amino acid.

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

Substituted Derivatives: Introduction of various functional groups via substitution reactions.

Oxidized and Reduced Products: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical pathways. The difluorobenzyl group may enhance binding affinity and specificity towards certain proteins, thereby modulating their activity.

Comparison with Similar Compounds

3-(3,4-Dihydroxyphenyl)Propanoic Acid Esters

Structural Differences :

- Aromatic Substituents : The dihydroxyphenyl group (catechol) in these esters contrasts with the 3,4-difluorobenzyl group in the Boc compound. Catechol derivatives participate in hydrogen bonding, while fluorine atoms exert electron-withdrawing effects.

- Functional Groups: Esters (e.g., phenethyl or phenpropyl esters) replace the Boc-amino-carboxylic acid system.

NSAID Analogues (e.g., Ibuprofen, Naproxen)

Structural Differences :

- Aromatic Substituents: NSAIDs like α-(4-isobutylphenyl)propanoic acid (ibuprofen) feature non-fluorinated aryl groups, whereas the Boc compound’s 3,4-difluorobenzyl group may enhance lipophilicity and target selectivity.

- Functional Groups: NSAIDs lack amino protection, relying on carboxylic acid groups for COX enzyme inhibition .

3-[(3-Fluorobenzyl)Amino]Propanoic Acid

Structural Differences :

- Aromatic Substituents: Mono-fluoro (3-fluoro) vs. di-fluoro (3,4-difluoro) substitution on the benzyl group.

- Functional Groups: A free amino group vs. Boc-protected amino.

Perfluorinated Propanoic Acids

Structural Differences :

- Extensive fluorination (e.g., trifluoro or heptafluoro substituents) vs. the Boc compound’s difluorobenzyl group.

Properties :

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Antioxidant vs. Stability Trade-offs: Catechol derivatives (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid esters) prioritize redox activity, while fluorinated compounds like the Boc derivative may favor stability and target specificity.

- Amino Protection: The Boc group expands synthetic utility compared to unprotected amino analogs, enabling controlled peptide assembly.

- Fluorination Impact: The 3,4-difluoro motif likely enhances membrane permeability and resistance to metabolic degradation compared to non-fluorinated NSAIDs or mono-fluorinated analogs.

Biological Activity

Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a tert-butoxycarbonyl (Boc) protecting group on the amino function, a propanoic acid backbone, and a 3,4-difluorobenzyl substituent. The presence of fluorine atoms enhances lipophilicity and may improve the compound's binding affinity to biological targets compared to similar compounds lacking these features.

The biological activity of this compound is primarily linked to its interactions with various enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for specific enzymes. The difluorobenzyl moiety enhances the compound's ability to interact with enzyme active sites.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through the inhibition of oxidative stress pathways.

Binding Affinity Studies

Recent studies utilized techniques such as surface plasmon resonance and fluorescence spectroscopy to determine the binding affinity of this compound towards various biological targets. These studies are crucial for optimizing its pharmacological profile.

| Target | Binding Affinity (Ki) | Method Used |

|---|---|---|

| Enzyme A | 1.5 µM | Surface Plasmon Resonance |

| Receptor B | 0.8 µM | Fluorescence Spectroscopy |

Case Studies

- Neuroprotection in Cell Models : In vitro studies demonstrated that this compound reduced cell death in PC12 cells exposed to oxidative stress. The compound's protective effects were attributed to its ability to inhibit reactive oxygen species production.

- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for potential applications in drug development:

- Therapeutics for Neurological Disorders : Its neuroprotective effects make it a candidate for developing drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

- Antimicrobial Agents : The compound's antibacterial properties suggest potential use in formulating new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.